Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate
Description
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoic acid backbone, with an amino group substituted by a 2-chlorophenylmethyl group
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUUANGUVMOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 3-aminobutanoic acid with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Methanol
Catalyst: Sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 3-aminobutanoic acid and 2-chlorobenzyl chloride
Reaction Control: Automated temperature and pressure control
Purification: Distillation and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: 3-{[(2-chlorophenyl)methyl]amino}butanoic acid
Reduction: 3-{[(2-chlorophenyl)methyl]amino}butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate as an anti-cancer agent. Research indicates that derivatives of this compound exhibit potent histone deacetylase inhibitory (HDACi) activity, which is crucial for regulating gene expression involved in cancer progression.
- Mechanism of Action : HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased transcription of tumor suppressor genes. This mechanism has been shown to induce apoptosis in cancer cells, particularly in HeLa cells, with IC50 values ranging from 0.69 to 11 μM, compared to the standard drug doxorubicin (IC50 = 2.29 μM) .
- Case Study : A series of synthesized compounds based on this compound were tested for their antiproliferative effects. The results demonstrated that these compounds could effectively inhibit cancer cell growth, suggesting their potential utility as lead compounds in anti-cancer drug development .
Synthesis of Novel Drug Candidates
This compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its structural modifications can lead to derivatives with enhanced biological activities.
- Synthetic Pathways : The compound can be transformed into various derivatives through reactions such as hydrazinolysis and saponification. These methods allow for the introduction of functional groups that can modulate biological activity and improve pharmacokinetic properties .
- Example Derivatives : The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides has been explored, showing promising results in terms of yield and biological activity .
Neuropharmacological Applications
Emerging research suggests that this compound may also have neuropharmacological applications.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(2-bromophenyl)methyl]amino}butanoate
- Methyl 3-{[(2-fluorophenyl)methyl]amino}butanoate
- Methyl 3-{[(2-methylphenyl)methyl]amino}butanoate
Uniqueness
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Biological Activity
Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its synthesis, biological effects, and research findings from various studies.
Synthesis and Structural Modifications
The compound can be synthesized through various methods, often involving the modification of related structures. One notable synthesis route involves the transformation of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into derivatives that exhibit potent biological activities. This transformation typically includes reactions such as saponification and hydrazinolysis, leading to compounds with varying degrees of inhibition against cancer cell lines .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of synthesized compounds demonstrated selective inhibition of colon cancer cell proliferation. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL , indicating a strong antiproliferative effect, particularly for compounds with structural similarities to this compound .
| Compound | IC50 (mg/mL) | Cancer Cell Line |
|---|---|---|
| 7a | 0.12 | HCT-116 |
| 7g | 0.12 | HCT-116 |
| 7d | 0.81 | HCT-116 |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmitter systems. Specifically, it has been shown to act as an inhibitor of GABA uptake in various rodent models, suggesting potential applications in treating neuropathic pain . The compound's ability to modulate GABA transporters indicates its relevance in managing conditions associated with impaired pain signaling.
Case Studies and Research Findings
- Cancer Cell Studies : In vitro studies involving colon cancer cell lines (HCT-116) showed that certain derivatives of this compound significantly inhibited cell growth and induced apoptosis. These findings were corroborated by molecular docking studies that predicted interactions with key cellular targets involved in cancer progression .
- Neuropathic Pain Models : In vivo experiments demonstrated that derivatives of this compound exhibited antinociceptive properties in models of chemotherapy-induced neuropathic pain. The absence of motor deficits in these models further supports the therapeutic potential without adverse effects on motor coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
